(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride

Alpha-adrenoceptor pharmacology Imidazoline SAR Carbon bridge hydroxylation

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride (CAS 93335-38-7) is a benzylic-hydroxyl-substituted 2-imidazoline derivative bearing a para-chlorophenyl group, supplied as the hydrochloride salt with molecular formula C10H12Cl2N2O and molecular weight 247.12 g/mol. It is catalogued by Sigma-Aldrich as product S763985 within the AldrichCPR collection of rare and unique chemicals for early discovery research.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
CAS No. 93335-38-7
Cat. No. B11940318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride
CAS93335-38-7
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C(C2=CC=C(C=C2)Cl)O.Cl
InChIInChI=1S/C10H11ClN2O.ClH/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10;/h1-4,9,14H,5-6H2,(H,12,13);1H
InChIKeyJYCDXEQDDCPXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride (CAS 93335-38-7): Chemical Identity and Research-Grade Sourcing Profile


(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride (CAS 93335-38-7) is a benzylic-hydroxyl-substituted 2-imidazoline derivative bearing a para-chlorophenyl group, supplied as the hydrochloride salt with molecular formula C10H12Cl2N2O and molecular weight 247.12 g/mol . It is catalogued by Sigma-Aldrich as product S763985 within the AldrichCPR collection of rare and unique chemicals for early discovery research . The compound belongs to the pharmacologically significant class of 2-substituted imidazolines, a scaffold historically associated with alpha-adrenergic receptor modulation, imidazoline binding site (IBS) recognition, and monoamine oxidase interaction, as exemplified by therapeutic agents such as clonidine, tolazoline, and dazadrol [1]. Its defining structural feature—a secondary alcohol (carbinol) at the benzylic bridge carbon—distinguishes it from the majority of 2-arylimidazolines that possess an unsubstituted methylene or direct ring-to-ring linkage [2].

Why (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride Cannot Be Replaced by Common 2-Arylimidazolines


The benzylic hydroxyl group at the carbon bridge linking the 4-chlorophenyl ring to the imidazoline nucleus is not a passive structural decoration—it is a pharmacophoric determinant that fundamentally alters receptor recognition. Ruffolo and colleagues demonstrated that hydroxylation of this bridging carbon in tolazoline-like imidazolines decreases alpha-adrenoceptor affinity by approximately 10-fold [1]. This effect is entirely opposite to the phenethylamine series, where analogous beta-hydroxylation markedly increases affinity [1]. Consequently, the target compound cannot be substituted by the more common non-hydroxylated analog 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4) without profoundly changing pharmacological outcomes. Furthermore, the carbinol introduces a chiral center absent in the des-hydroxy analog, adding stereochemical complexity that influences binding selectivity at alpha-adrenoceptor subtypes [2]. The hydrochloride salt form also confers distinct solubility and handling properties compared to the free base, directly impacting formulation and assay reproducibility .

Quantitative Differentiation Evidence: (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride vs. Closest Analogs


Benzylic Hydroxylation Reduces Alpha-Adrenoceptor Affinity by Approximately 10-Fold vs. Non-Hydroxylated Imidazoline Analogs

In the tolazoline-like imidazoline series, hydroxylation of the single carbon atom bridging the phenyl and imidazoline rings decreases affinity for the alpha-adrenergic receptor by approximately 10-fold while preserving agonist efficacy [1]. This class-level SAR finding, established by Ruffolo et al. in the rat aorta model, predicts that the target compound—bearing a benzylic hydroxyl at the bridging carbon—will exhibit significantly attenuated alpha-adrenoceptor binding compared to its non-hydroxylated congener 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4). In the same study, extending the carbon bridge to two atoms or deleting it abolished or markedly reduced agonist activity, underscoring that the single-carbon bridge with specific oxidation state is a critical pharmacophoric feature [1]. Subsequent work confirmed that benzylic hydroxyl substitution consistently and markedly decreases activity at both alpha-1 and alpha-2 adrenoceptors across multiple test systems, including canine saphenous vein, and that the rank order of affinities is: des-hydroxy > S(+)-hydroxy ≈ R(-)-hydroxy [2].

Alpha-adrenoceptor pharmacology Imidazoline SAR Carbon bridge hydroxylation Receptor affinity

MAO Imidazoline Binding Site Affinity of the Non-Hydroxylated Analog Provides a Baseline for Predicting Carbinol-Attenuated IBS Engagement

The non-hydroxylated analog 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4, CHEMBL448710) has been directly characterized for binding to MAO imidazoline binding sites: Ki = 5,350 nM at the MAO-B imidazoline binding site and Ki = 166,000 nM at the MAO-A imidazoline binding site, measured in rat brain mitochondrial homogenates via spectrophotometric assessment of 4-hydroxyquinoline production [1]. Clonidine, the archetypal imidazoline, inhibits rat liver MAO-A and MAO-B with very low potency (IC50 = 700 μM and 6 mM, respectively), establishing that MAO imidazoline site affinity is highly sensitive to structural variation within the imidazoline class [2]. The target compound's benzylic hydroxyl introduces polarity and hydrogen-bonding capacity at the bridge position, which, based on the established SAR that carbon bridge modification alters IBS vs. alpha-AR selectivity [3], is predicted to further shift the affinity profile at these sites relative to the non-hydroxylated comparator. No direct MAO binding data for the target compound has been identified in public databases as of the search date.

Monoamine oxidase Imidazoline binding sites MAO-B I2 receptor

Weak Human OCT1 Inhibition Distinguishes the Target Compound from Higher-Affinity Organic Cation Transporter Ligands

The target compound has been evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC50 of 138,000 nM (138 μM) using the ASP+ substrate uptake assay with microplate reader-based detection [1]. This weak inhibitory potency places the compound in the low-affinity range for OCT1 interaction. For context, a structurally related compound (CHEMBL1160766, bearing a 4-fluorophenyl rather than 4-chlorophenyl group and lacking the hydrochloride salt) showed OCT1 IC50 = 22,600 nM, OCT2 IC50 = 48,300 nM, and OCT3 IC50 = 27,800 nM in [3H]MPP+ uptake assays [2]. The approximately 6-fold difference in OCT1 IC50 between the 4-chlorophenyl target compound (138,000 nM) and the 4-fluorophenyl analog (22,600 nM), albeit measured under different assay conditions, suggests that para-substituent identity on the phenyl ring modulates OCT1 interaction strength. The hydrochloride salt form may further influence transporter assay outcomes by altering effective free base concentration and membrane partitioning relative to the neutral species .

Organic cation transporter OCT1 SLC22A1 Hepatic uptake Drug transport

Absence of the Pyridyl Group Distinguishes the Target Compound from the Antidepressant Dazadrol (Sch 12650)

Dazadrol (Sch 12650, CAS 47029-84-5), the alpha-(4-chlorophenyl)-alpha-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridinemethanol, is a direct structural analog of the target compound in which one phenyl hydrogen is replaced by a pyridyl nitrogen at the 2-position of the carbinol-substituted phenyl ring [1]. Dazadrol acts as a noradrenaline reuptake inhibitor with IC50 values of 1,000 nM (inhibition of [3H]NA accumulation in mouse brain hypothalamus) and 1,940 nM (inhibition of [3H]norepinephrine binding to the norepinephrine transporter in rat synaptosomes) [2][3]. It was developed by Schering Corp as an antidepressant and also inhibits gastric acid secretion in preclinical models [1]. The target compound, lacking the pyridyl nitrogen, is predicted to have significantly reduced—or absent—noradrenaline transporter affinity, as the pyridyl ring in dazadrol is a key pharmacophoric element for transporter recognition. This structural divergence bifurcates the pharmacological utility of these two otherwise closely related carbinols: dazadrol for monoamine transporter studies, and the target compound as a more selective probe for imidazoline/alpha-adrenoceptor interactions without the confounding influence of potent monoamine reuptake inhibition.

Noradrenaline reuptake inhibition Antidepressant Imidazoline Dazadrol Structural differentiation

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling vs. Free Base Imidazoline Analogs

The target compound is supplied exclusively as the hydrochloride salt (CAS 93335-38-7, MW 247.12), in contrast to the non-hydroxylated analog 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, which is typically available as the free base (CAS 13623-52-4, MW 180.64) [1][2]. The imidazoline ring in the free base form has a calculated pKa of approximately 9.4 (strongest basic center), meaning it is predominantly protonated and positively charged at physiological pH [2]. However, the hydrochloride salt pre-protonates the imidazoline nitrogen, ensuring consistent ionization state and improving aqueous solubility without requiring pH adjustment of the dosing or assay medium. Sigma-Aldrich lists this compound as part of the AldrichCPR collection—designated for early discovery researchers as a rare and unique chemical—and explicitly notes that no analytical data is collected by the supplier, placing responsibility for identity and purity verification on the buyer . This sourcing profile contrasts with more commonly stocked imidazoline reference standards (e.g., clonidine hydrochloride, tolazoline hydrochloride) that are supplied with full Certificates of Analysis, and underscores the specialized, non-commodity status of this research tool.

Salt form Hydrochloride Aqueous solubility Formulation Assay compatibility

Optimal Research and Industrial Application Scenarios for (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride


Imidazoline Structure-Activity Relationship (SAR) Studies on the Carbon Bridge Oxidation State

The target compound is optimally deployed as a benzylic-hydroxyl probe in systematic SAR campaigns comparing the effects of carbon bridge oxidation state on alpha-adrenoceptor affinity, imidazoline binding site (I1/I2) selectivity, and functional efficacy. Paired with its non-hydroxylated analog 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4), researchers can test the class-level prediction—derived from Ruffolo et al. (1980, PMID: 6105202)—that hydroxylation reduces alpha-adrenoceptor affinity by ~10-fold without altering efficacy . This head-to-head comparison enables direct experimental validation of whether the tolazoline/hydroxytolazoline SAR generalizes to the 4-chlorophenyl series, a question with implications for rational design of imidazoline-based therapeutics with tuned alpha-adrenergic vs. imidazoline receptor selectivity.

Differentiation of Imidazoline Receptor Pharmacology from Monoamine Transporter Effects

In experimental paradigms where both imidazoline receptors and noradrenaline transporters are potentially engaged (e.g., central nervous system pharmacology, antidepressant mechanism studies), the target compound serves as a critical control probe. Unlike dazadrol (Sch 12650), which combines the 4-chlorophenyl-imidazoline-carbinol core with a pyridyl group and exhibits noradrenaline reuptake inhibition (IC50 ~1,000-1,940 nM), the target compound lacks the pyridyl nitrogen and is predicted to be devoid of significant NET activity . This structural divergence allows investigators to attribute observed biological effects specifically to imidazoline/alpha-adrenoceptor pathways rather than confounding monoamine transporter modulation.

Organic Cation Transporter (OCT) Profiling and Hepatocellular Uptake Studies

With a characterized human OCT1 IC50 of 138,000 nM, the target compound occupies the weak inhibitor range for this hepatic uptake transporter . This makes it a suitable low-affinity reference compound for calibrating OCT1 inhibition screening panels, particularly in studies aimed at differentiating substrate vs. inhibitor behavior at OCT1-3. The availability of cross-transporter data for a closely related 4-fluorophenyl analog (OCT1 IC50 = 22,600 nM; OCT2 IC50 = 48,300 nM; OCT3 IC50 = 27,800 nM) provides a comparative framework for investigating how para-substituent electronic effects (Cl vs. F) influence polyspecific cation transporter recognition .

Pharmacological Tool Compound Requiring Independent Quality Verification Workflow

Given Sigma-Aldrich's 'AS-IS' supply terms for this AldrichCPR catalog item—where the supplier provides no analytical data and assigns full responsibility for identity and purity confirmation to the buyer—the compound is best suited for research groups with established in-house analytical chemistry capabilities (HPLC, LC-MS, NMR, elemental analysis) . This procurement profile contrasts with Pharmacopeial reference standards and positions the compound as a discovery-stage research tool rather than a regulatory-grade material. Laboratories selecting this compound should budget for and execute independent batch characterization before committing to large-scale biological experiments, and should consider sourcing from alternative suppliers (e.g., Chemsrc lists 98.0% purity with 10-day lead time) for comparison .

Quote Request

Request a Quote for (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.